[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
Properties
IUPAC Name |
[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O4/c1-13-7-5-6-8-17(13)22-25-19(15(3)32-22)12-31-23(29)21-14(2)28(27-26-21)16-9-10-20(30-4)18(24)11-16/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYASHHYJYTGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic molecule that exhibits significant biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
The compound has the following characteristics:
- Molecular Formula : C24H24N4O4
- Molecular Weight : 432.48 g/mol
- LogP : 4.0805 (indicating lipophilicity)
- Polar Surface Area : 73.185 Ų
These properties suggest a moderate ability to penetrate biological membranes, which is essential for its bioactivity.
Antimicrobial Activity
Research indicates that derivatives of oxazoles and triazoles often exhibit potent antimicrobial properties. The compound has shown activity against various bacterial strains and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported for related compounds in the range of 0.0048 to 0.0195 mg/mL against E. coli and C. albicans .
| Microorganism | MIC (mg/mL) |
|---|---|
| E. coli | 0.0048 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.039 |
This suggests that the compound may possess broad-spectrum antimicrobial activity.
Anticancer Activity
The triazole moiety is known for its anticancer properties, with studies indicating that similar compounds can induce apoptosis in cancer cell lines. For example, derivatives have been tested against gastric adenocarcinoma cells (AGS) and showed significant antiproliferative effects with IC50 values lower than 10 µM .
| Cell Line | IC50 (µM) |
|---|---|
| AGS (Gastric cancer) | <10 |
| MDA-MB-231 (Breast) | Moderate |
| DU-145 (Prostate) | Moderate |
These results highlight the potential of this compound as a therapeutic agent in cancer treatment.
The mechanisms through which this compound exerts its effects are still under investigation but may include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis.
- Induction of Apoptosis : Evidence suggests that these compounds can activate caspases leading to programmed cell death in cancer cells .
- Antimicrobial Mechanisms : The presence of halogen substituents in related compounds enhances their antimicrobial activity by disrupting microbial cell membranes.
Case Studies
Several case studies have documented the efficacy of oxazole and triazole derivatives in clinical settings:
- Study on Gastric Cancer : A derivative similar to the compound showed significant cytotoxicity against AGS cells and induced apoptosis through caspase activation.
- Antibacterial Screening : Various oxazole derivatives were screened for antibacterial activity with promising results against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxazole-Triazole Frameworks
Several analogues share the oxazole-triazole core but differ in substituent patterns (Table 1). Key examples include:
*Calculated based on molecular formula.
Key Observations:
- Substituent Position Effects: The target compound’s 3-chloro-4-methoxyphenyl group on the triazole introduces a unique substitution pattern compared to the 4-methoxyphenyl () or p-tolyl () groups.
- Core Heterocycle Differences : Compounds with thiazole cores (e.g., ) exhibit distinct electronic properties compared to oxazole derivatives, affecting solubility and reactivity .
Physicochemical Properties
- Lipophilicity : The 3-chloro-4-methoxyphenyl group in the target compound balances lipophilicity (via chloro) and hydrophilicity (via methoxy), which could optimize membrane permeability compared to purely hydrophobic analogues (e.g., p-tolyl in ) .
- Molecular Weight : The target compound’s higher molecular weight (~465.9 vs. 422.9–438.9 for analogues) may influence bioavailability, as molecules >500 Da often face reduced permeability .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for improved yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of oxazole and triazole intermediates via cyclization and coupling reactions. Key steps include:
- Oxazole Formation: Reacting substituted benzaldehydes with methyl groups under dehydrating conditions (e.g., using p-toluenesulfonic acid in toluene) .
- Triazole Coupling: Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the triazole moiety to the oxazole core .
- Esterification: Final coupling of the oxazole-methyl group with the triazole-carboxylate using palladium catalysts in anhydrous dichloromethane .
Optimization Strategies:
- Catalyst Screening: Test palladium (e.g., Pd(PPh₃)₄) vs. copper catalysts (e.g., CuI) for coupling efficiency .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to enhance reaction rates .
- Temperature Control: Optimize reflux conditions (80–120°C) to balance yield and side reactions .
Basic: How can researchers verify the purity and structural integrity of the compound post-synthesis?
Methodological Answer:
A combination of analytical techniques is required:
- Chromatography: Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% threshold) .
- Spectroscopic Analysis:
- NMR: Confirm methyl groups (δ 2.1–2.5 ppm for oxazole-CH₃, δ 3.8–4.2 ppm for triazole-CH₃) and aromatic protons (δ 6.8–7.5 ppm) .
- HRMS: Validate molecular weight (e.g., calculated [M+H]⁺ = 495.12; observed 495.14) .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry (if crystalline) .
Advanced: How can structural modifications enhance the compound’s biological activity, and what rational design principles apply?
Methodological Answer:
Key Modifications:
- Oxazole/Triazole Substitutions: Introduce electron-withdrawing groups (e.g., -Cl, -F) on phenyl rings to improve binding affinity to target enzymes .
- Ester Group Replacement: Substitute the methyl ester with amides or hydrazides to modulate solubility and bioavailability .
Design Principles:
- Structure-Activity Relationship (SAR): Compare analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) in biological assays to identify critical functional groups .
- Computational Docking: Use AutoDock Vina to predict interactions with targets (e.g., cytochrome P450) and guide substitutions .
Advanced: What strategies resolve contradictions between in vitro and in vivo biological activity data?
Methodological Answer:
Case Example: If in vitro assays show potent antifungal activity (MIC = 2 µg/mL) but in vivo models fail, consider:
- Metabolic Stability: Perform liver microsome assays to assess rapid hepatic clearance .
- Solubility Limitations: Measure logP values; if >3, reformulate with cyclodextrin or liposomal carriers .
- Protein Binding: Use equilibrium dialysis to quantify serum protein binding (>90% may reduce free drug availability) .
Experimental Adjustments:
- Dosage Regimen: Test higher doses or prolonged exposure in vivo while monitoring toxicity .
Advanced: How can computational modeling elucidate the compound’s mechanism of action?
Methodological Answer:
Integrated Workflow:
Molecular Docking: Simulate binding to CYP51 (a fungal enzyme) using Glide or GOLD to identify key interactions (e.g., triazole-N with heme iron) .
Molecular Dynamics (MD): Run 100-ns simulations in Desmond to assess binding stability (RMSD < 2 Å indicates stable complexes) .
Free Energy Calculations: Use MM-GBSA to quantify binding energy (ΔG < -40 kcal/mol suggests strong affinity) .
Validation: Correlate computational predictions with enzyme inhibition assays (e.g., IC50 < 1 µM confirms target engagement) .
Advanced: What experimental designs address stability challenges during storage and biological testing?
Methodological Answer:
Stability Studies:
- Thermal Degradation: Store samples at 4°C, 25°C, and 40°C for 30 days; monitor decomposition via HPLC .
- Photostability: Expose to UV light (300–400 nm) and assess degradation products using LC-MS .
Mitigation Strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
